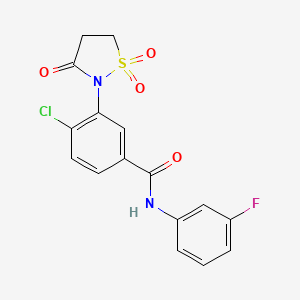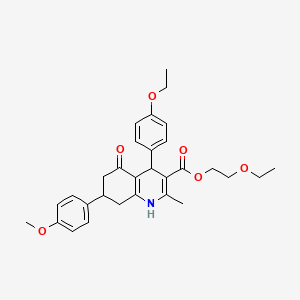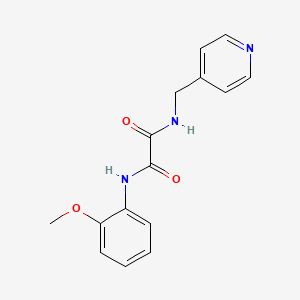
1-(2,5-dimethylphenyl)-2-phenyl-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalconoids. DBM is widely used as a flavoring agent and as a fragrance in the cosmetic industry. However, in recent years, DBM has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of DBM is not fully understood. However, it has been proposed that DBM exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DBM has been found to modulate various biochemical and physiological processes. DBM has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. DBM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DBM has several advantages for lab experiments. DBM is a relatively stable compound that can be easily synthesized and purified. DBM has been found to exhibit low toxicity in animal models, making it a safe compound for in vivo experiments. However, DBM has some limitations for lab experiments. DBM has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. DBM also has low stability under acidic conditions, which can limit its use in acidic environments.
Future Directions
There are several future directions for the study of DBM. One potential direction is the development of DBM-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of DBM in animal models and humans. Additionally, the development of novel synthesis methods for DBM could improve its purity and yield. Finally, the investigation of the mechanism of action of DBM could provide insights into its therapeutic potential and aid in the development of more effective DBM-based drugs.
Synthesis Methods
DBM can be synthesized by the reaction of benzil with benzoyl chloride in the presence of a base such as potassium hydroxide. The reaction yields DBM and hydrochloric acid as a byproduct. The purity of DBM can be improved by recrystallization.
Scientific Research Applications
DBM has been extensively studied for its potential therapeutic applications. DBM has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DBM has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. DBM has also been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-8-9-12(2)14(10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQIHBNBVHYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene) bis(phenylcarbamate)](/img/structure/B4939184.png)
![ethyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B4939187.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4939195.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
![methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate](/img/structure/B4939228.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B4939243.png)
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)

![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
